NSC 5416-d14

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

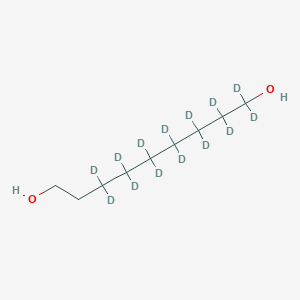

2,2,3,3,4,4,5,5,6,6,7,7,8,8-tetradecadeuteriononane-1,9-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20O2/c10-8-6-4-2-1-3-5-7-9-11/h10-11H,1-9H2/i1D2,2D2,3D2,4D2,5D2,6D2,7D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALVZNPYWJMLXKV-ODSOAMBASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCO)CCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(CO)C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1219805-89-6 | |

| Record name | ||

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1219805-89-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

Unveiling the Anti-Angiogenic Mechanism of SU5416 (Semaxanib)

For Researchers, Scientists, and Drug Development Professionals

SU5416, also known as Semaxanib and often misidentified as NSC 5416, is a synthetic indole-based compound that has been investigated for its potent anti-cancer properties. Its primary mechanism of action lies in its ability to selectively inhibit angiogenesis, the formation of new blood vessels, a critical process for tumor growth and metastasis. This technical guide provides an in-depth overview of the molecular mechanism of SU5416, supported by experimental data and visual representations of the signaling pathways involved.

Core Mechanism: Selective Inhibition of VEGFR-2 Tyrosine Kinase

SU5416 functions as a potent and selective inhibitor of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), also known as Kinase Insert Domain-Containing Receptor (KDR) or Fetal Liver Kinase 1 (Flk-1)[1]. VEGFR-2 is a receptor tyrosine kinase that plays a pivotal role in mediating the downstream cellular effects of Vascular Endothelial Growth Factor (VEGF). The binding of VEGF to VEGFR-2 triggers a cascade of signaling events that ultimately lead to endothelial cell proliferation, migration, and survival, all of which are essential for angiogenesis.

The inhibitory action of SU5416 is targeted at the ATP-binding site within the catalytic domain of the VEGFR-2 tyrosine kinase. By competitively binding to this site, SU5416 prevents the autophosphorylation of the receptor, a crucial step in its activation. This blockade of VEGFR-2 signaling effectively abrogates the pro-angiogenic signals mediated by VEGF, leading to an inhibition of tumor vascularization and subsequent tumor growth[1].

Cellular and Physiological Effects

The targeted inhibition of VEGFR-2 by SU5416 results in a cascade of anti-angiogenic effects:

-

Inhibition of Endothelial Cell Mitogenesis: SU5416 has been shown to inhibit the VEGF-dependent proliferation of human endothelial cells in vitro[1].

-

Suppression of Tumor Growth: Systemic administration of SU5416 in preclinical models has demonstrated significant inhibition of subcutaneous tumor growth across various cancer types[1].

-

Anti-Vascular Effects: Tumors from SU5416-treated animals have been observed to be paler in appearance, a macroscopic indication of reduced vascularization[1].

It is noteworthy that SU5416's inhibitory action is selective for endothelial cells, with no direct growth-inhibitory effects on a variety of tumor cells in vitro[1]. This highlights that the primary anti-tumor effect of SU5416 is mediated through the inhibition of angiogenesis rather than direct cytotoxicity to cancer cells.

Quantitative Data Summary

| Parameter | Value | Cell Line/Model | Reference |

| VEGFR-2 (Flk-1/KDR) Inhibition | Potent and Selective | Human Endothelial Cells | [1] |

| Effect on Tumor Cell Growth (in vitro) | No significant inhibition | Various tumor cell lines | [1] |

| Effect on Tumor Growth (in vivo) | Inhibition | Subcutaneous tumor models in mice | [1] |

Signaling Pathway Diagram

The following diagram illustrates the mechanism of action of SU5416 in the context of the VEGF signaling pathway.

Caption: Mechanism of SU5416 action on the VEGFR-2 signaling pathway.

Experimental Protocols

While specific, detailed protocols for every conceivable experiment involving SU5416 are extensive, the foundational assays to determine its mechanism of action are outlined below.

In Vitro Kinase Assay

Objective: To determine the direct inhibitory effect of SU5416 on VEGFR-2 tyrosine kinase activity.

Methodology:

-

Reagents: Recombinant human VEGFR-2 kinase domain, a suitable peptide substrate (e.g., poly(Glu, Tyr) 4:1), ATP (radiolabeled with γ-³²P or unlabeled for non-radioactive detection methods), SU5416 at various concentrations, and kinase assay buffer.

-

Procedure: The VEGFR-2 kinase is incubated with the peptide substrate and varying concentrations of SU5416. The kinase reaction is initiated by the addition of ATP.

-

Detection: The amount of phosphorylated substrate is quantified. For radiolabeled assays, this involves capturing the phosphorylated substrate on a filter and measuring radioactivity using a scintillation counter. For non-radioactive methods (e.g., ELISA-based), a phosphorylation-specific antibody is used for detection.

-

Analysis: The IC₅₀ value (the concentration of SU5416 required to inhibit 50% of the kinase activity) is calculated by plotting the percentage of inhibition against the logarithm of the SU5416 concentration.

Endothelial Cell Proliferation Assay

Objective: To assess the effect of SU5416 on VEGF-induced endothelial cell proliferation.

Methodology:

-

Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs) are commonly used.

-

Procedure: HUVECs are seeded in 96-well plates and serum-starved to synchronize their cell cycle. The cells are then treated with varying concentrations of SU5416 in the presence or absence of a stimulating concentration of VEGF.

-

Detection: After a set incubation period (e.g., 48-72 hours), cell proliferation is measured using a standard assay such as MTT, WST-1, or by quantifying DNA synthesis using BrdU incorporation.

-

Analysis: The proliferation of cells treated with SU5416 and VEGF is compared to that of cells treated with VEGF alone to determine the inhibitory effect of SU5416.

In Vivo Tumor Growth Inhibition Study

Objective: To evaluate the anti-tumor efficacy of SU5416 in a living organism.

Methodology:

-

Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are typically used.

-

Procedure: Human tumor cells are implanted subcutaneously into the flanks of the mice. Once the tumors reach a palpable size, the mice are randomized into control and treatment groups. The treatment group receives systemic administration of SU5416 (e.g., via intravenous injection or oral gavage) at a predetermined dose and schedule. The control group receives a vehicle control.

-

Data Collection: Tumor volume is measured regularly (e.g., twice a week) using calipers. Animal body weight is also monitored as an indicator of toxicity.

-

Endpoint: At the end of the study, the tumors are excised, weighed, and may be processed for further analysis (e.g., immunohistochemistry to assess microvessel density).

-

Analysis: The tumor growth curves of the treatment group are compared to the control group to determine the extent of tumor growth inhibition.

Experimental Workflow Diagram

The following diagram outlines the general workflow for evaluating a potential anti-angiogenic compound like SU5416.

Caption: General experimental workflow for evaluating anti-angiogenic compounds.

Conclusion

SU5416 (Semaxanib) is a well-characterized anti-angiogenic agent that exerts its effect through the potent and selective inhibition of the VEGFR-2 tyrosine kinase. By blocking the VEGF signaling cascade in endothelial cells, SU5416 effectively inhibits the formation of new blood vessels that are essential for tumor growth. The data from in vitro and in vivo studies consistently support this mechanism of action, highlighting the therapeutic potential of targeting the VEGF/VEGFR-2 axis in cancer therapy. While clinical development of SU5416 itself has faced challenges, it remains a critical tool compound for studying the biology of angiogenesis and a foundational molecule in the development of subsequent tyrosine kinase inhibitors. There is currently no publicly available information specifically detailing the mechanism of action of a deuterated form, NSC 5416-d14.

References

The Discovery and Synthesis of SU5416 (Semaxanib): A Technical Overview

SU5416 , also known as Semaxanib, is a synthetic small molecule that has been extensively investigated for its potent anti-angiogenic properties. This technical guide provides an in-depth overview of the discovery, synthesis, and mechanism of action of SU5416, tailored for researchers, scientists, and drug development professionals.

Discovery and Development

SU5416 was identified through screening efforts to discover small molecule inhibitors of receptor tyrosine kinases (RTKs), which are crucial mediators of cellular signaling and are often dysregulated in cancer.[1] Developed by SUGEN, Inc., SU5416 emerged as a potent and selective inhibitor of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), also known as KDR (Kinase Insert Domain Receptor) or Flk-1 (Fetal Liver Kinase 1).[2][3] Its development was driven by the understanding that inhibiting tumor-associated angiogenesis, the formation of new blood vessels, could be a powerful strategy to halt tumor growth and metastasis.[1][3] SU5416 has been evaluated in clinical trials for the treatment of various advanced malignancies.[3][4]

Synthesis of SU5416

The chemical name for SU5416 is 3-[(3,5-dimethyl-1H-pyrrol-2-yl)methylene]-1,3-dihydro-2H-indol-2-one. Its synthesis is achieved through a straightforward aldol condensation reaction. The process involves the reaction of commercially available 2-oxindole with 3,5-dimethyl-2-pyrrolecarboxaldehyde. This condensation is typically carried out in ethanol with piperidine serving as a basic catalyst.[2]

Caption: Synthetic pathway of SU5416.

Mechanism of Action

SU5416 primarily exerts its anti-angiogenic effects by inhibiting the tyrosine kinase activity of VEGFR-2.[2][5] This inhibition blocks the autophosphorylation of the receptor, thereby preventing downstream signaling cascades that lead to endothelial cell proliferation, migration, and survival.[5][6]

Beyond VEGFR-2, SU5416 has been shown to inhibit other receptor tyrosine kinases, including c-Kit and Fms-like tyrosine kinase 3 (FLT3).[7][8] This multi-targeted nature may contribute to its broader anti-tumor activity.[9]

Furthermore, studies have revealed that SU5416 can modulate signaling pathways downstream of receptor tyrosine kinases. It has been shown to inhibit the PI3K/AKT/p70S6K1 signaling pathway, which is critical for cell growth and survival.[10][11] This inhibition leads to decreased expression of Hypoxia-Inducible Factor 1-alpha (HIF-1α) and VEGF.[10]

Interestingly, SU5416 has also been identified as a potent agonist of the Aryl Hydrocarbon Receptor (AHR).[6][12] This dual activity suggests a more complex mechanism of action that could have implications for its immunomodulatory effects.[6][12]

Caption: Signaling pathways affected by SU5416.

Quantitative Biological Data

The inhibitory activity of SU5416 has been quantified against various kinases and in cellular assays. The following tables summarize key IC50 values.

Table 1: Kinase Inhibition Profile of SU5416

| Target Kinase | IC50 (nM) | Reference |

| VEGFR-2 (KDR/Flk-1) | 40 | [7] |

| c-Kit | 30 | [7] |

| FLT3 | 160 | [7] |

| RET | 170 | [7] |

Table 2: Cellular Activity of SU5416

| Assay | Cell Line | IC50 (µM) | Reference |

| VEGF-driven Mitogenesis | HUVEC | 0.04 | [2] |

| FGF-driven Mitogenesis | HUVEC | 50 | [2] |

| C6 glioma cell growth | C6 | >20 | [2] |

| Calu 6 lung carcinoma cell growth | Calu 6 | >20 | [2] |

| A375 melanoma cell growth | A375 | >20 | [2] |

| A431 epidermoid carcinoma cell growth | A431 | >20 | [2] |

| SF767T glioma cell growth | SF767T | >20 | [2] |

| OEC Proliferation | OEC | Dose-dependent decrease | [5] |

Experimental Protocols

Detailed experimental protocols for the use of SU5416 are extensive and application-dependent. However, a general workflow for in vivo studies, particularly for the widely used hypoxia/SU5416 model of pulmonary hypertension, is outlined below.

Protocol: Induction of Pulmonary Hypertension in Mice using Hypoxia and SU5416

This protocol is adapted from established methods to induce pulmonary hypertension in animal models.[13]

-

Animal Model: Use eight to twelve-week-old C57BL/6 mice.

-

SU5416 Preparation: Prepare a solution of SU5416 for injection at a dose of 20 mg/kg body weight.

-

Hypoxia Exposure: House the mice in a hypoxic chamber with an oxygen concentration of 10%.

-

SU5416 Administration: On the same day as the initiation of hypoxia, administer the prepared SU5416 solution to the mice via subcutaneous injection.

-

Treatment Schedule: Repeat the SU5416 injection once a week for three consecutive weeks while maintaining the mice in the hypoxic environment.

-

Control Group: A control group of mice should receive vehicle injections and be housed under normoxic conditions.

-

Endpoint Analysis: After the three-week treatment period, animals can be assessed for the development of pulmonary hypertension and right ventricular hypertrophy through functional and morphometrical analyses.

Caption: Workflow for the Hypoxia/SU5416 model.

References

- 1. Development of SU5416, a selective small molecule inhibitor of VEGF receptor tyrosine kinase activity, as an anti-angiogenesis agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. SU5416 is a potent and selective inhibitor of the vascular endothelial growth factor receptor (Flk-1/KDR) that inhibits tyrosine kinase catalysis, tumor vascularization, and growth of multiple tumor types - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Phase I study of SU5416, a small molecule inhibitor of the vascular endothelial growth factor receptor (VEGFR) in refractory pediatric central nervous system tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medkoo.com [medkoo.com]

- 6. apexbt.com [apexbt.com]

- 7. SU 5416 | VEGFR | Tocris Bioscience [tocris.com]

- 8. Phase II study of SU5416--a small-molecule, vascular endothelial growth factor tyrosine-kinase receptor inhibitor--in patients with refractory myeloproliferative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The multi-targeted kinase inhibitor SU5416 inhibits small cell lung cancer growth and angiogenesis, in part by blocking Kit-mediated VEGF expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. SU5416 inhibited VEGF and HIF-1alpha expression through the PI3K/AKT/p70S6K1 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Phase I Study of SU5416, a Small Molecule Inhibitor of the Vascular Endothelial Growth Factor Receptor (VEGFR) in Refractory Pediatric Central Nervous System Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. SU5416, a VEGF Receptor Inhibitor and Ligand of the AHR, Represents a New Alternative for Immunomodulation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Induction and Characterization of Pulmonary Hypertension in Mice using the Hypoxia/SU5416 Model [jove.com]

Preliminary In-Vitro Profile of SU5416 (NSC 5416-d14): A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of the preliminary in-vitro studies of SU5416, a potent and selective inhibitor of the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). While the query specified NSC 5416-d14, publicly available research literature predominantly refers to this compound as SU5416. The "-d14" designation may refer to a deuterated variant, which is not expected to significantly alter its in-vitro biological activity. This guide summarizes key quantitative data, details experimental methodologies for pivotal assays, and visualizes the core signaling pathway and experimental workflows.

Introduction

SU5416 is a synthetic small molecule that has been extensively studied for its anti-angiogenic properties. It functions by selectively inhibiting the tyrosine kinase activity of VEGFR-2 (also known as KDR or Flk-1), a key mediator of angiogenesis.[1][2] By blocking the ATP-binding site of the receptor's kinase domain, SU5416 prevents VEGF-dependent autophosphorylation and the subsequent activation of downstream signaling pathways. This inhibition leads to a cascade of anti-angiogenic effects, including the suppression of endothelial cell proliferation, migration, and survival.[3][4] In-vitro studies have been instrumental in characterizing the bioactivity of SU5416, demonstrating its potent effects on endothelial cells and providing the foundation for further preclinical and clinical investigations in oncology and other angiogenesis-dependent diseases.

Quantitative Data Summary

The following tables summarize the key quantitative findings from in-vitro studies of SU5416 on human umbilical vein endothelial cells (HUVECs) and other relevant cell types.

Table 1: Inhibition of VEGFR-2 Kinase Activity and Endothelial Cell Proliferation

| Parameter | Cell Type/System | IC50 Value | Reference |

| VEGFR-2 Kinase Activity | Recombinant VEGFR-2 | 140 nM | [5] |

| VEGFR-2 Phosphorylation | HUVECs | 250 nM | [5] |

| VEGF-driven Mitogenesis | HUVECs | 0.04 ± 0.02 µM | [1] |

| General Endothelial Cell Proliferation | Endothelial Cells | ~1-2 µM | [3] |

Table 2: Effects on Endothelial Cell Functions

| Biological Effect | Cell Type | SU5416 Concentration | Observed Effect | Reference |

| Long-lasting Inhibition of Proliferation | HUVECs | 5 µM (3-hour exposure) | Inhibition of VEGF-dependent proliferation for at least 72 hours | [4] |

| Induction of Apoptosis | Endothelial Progenitor Cells | Not specified | Induced apoptosis after 48 hours | [6] |

| Induction of Premature Senescence | Endothelial Progenitor Cells | Not specified | Induced premature senescence and cell-cycle arrest | [6] |

| Inhibition of Cell Migration | HUVECs | Not specified | Inhibited cell migration in response to VEGF and Placenta Growth Factor (PlGF) | [7] |

| Reduction of Telomerase Activity | Endothelial Progenitor Cells | Not specified | Reduced telomerase activity | [6] |

Experimental Protocols

This section details the methodologies for key in-vitro experiments used to characterize the activity of SU5416.

Cell Culture

-

Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs) are a standard model for studying angiogenesis.

-

Culture Medium: HUVECs are typically cultured in Endothelial Cell Growth Medium (EGM), which can be a formulation like M199 supplemented with 20% Fetal Bovine Serum (FBS), heparin, and endothelial cell growth supplement.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

-

Subculturing: When cells reach near confluence, they are detached using a trypsin-versene solution and re-plated at a suitable density (e.g., 5,000-10,000 cells/cm²).

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

-

Cell Seeding: Seed HUVECs in a suitable culture plate (e.g., 6-well plate) and allow them to adhere overnight.

-

Treatment: Treat the cells with varying concentrations of SU5416 or a vehicle control for a specified duration (e.g., 48 hours).

-

Cell Harvesting: Collect both floating and adherent cells. Adherent cells can be detached using a gentle cell scraper or trypsin.

-

Staining: Wash the cells with cold Phosphate-Buffered Saline (PBS) and then resuspend them in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive, PI-negative cells are considered early apoptotic, while cells positive for both stains are in late apoptosis or necrosis.

Cell Migration Assay (Transwell Assay)

-

Chamber Preparation: Use a Transwell chamber with a porous membrane (e.g., 8 µm pore size). The lower chamber is filled with EGM containing a chemoattractant like VEGF.

-

Cell Seeding: Seed HUVECs in the upper chamber in a serum-free or low-serum medium containing different concentrations of SU5416 or a vehicle control.

-

Incubation: Incubate the chamber for a period that allows for cell migration (e.g., 4-6 hours) at 37°C.

-

Cell Removal: After incubation, remove the non-migrated cells from the upper surface of the membrane with a cotton swab.

-

Fixation and Staining: Fix the migrated cells on the lower surface of the membrane with a fixative like methanol and then stain with a suitable dye (e.g., crystal violet).

-

Quantification: Count the number of migrated cells in several random fields under a microscope.

Telomerase Activity Assay (Telomeric Repeat Amplification Protocol - TRAP)

-

Cell Lysis: Prepare cell extracts from HUVECs treated with SU5416 or a vehicle control using a suitable lysis buffer.

-

Telomerase Extension: In the first step, telomerase present in the cell extract adds telomeric repeats to a synthetic DNA primer (TS primer).

-

PCR Amplification: In the second step, the extended products are amplified by PCR using the TS primer and a reverse primer.

-

Detection: The PCR products are then separated by gel electrophoresis and visualized. The intensity of the characteristic DNA ladder is proportional to the telomerase activity. A non-radioactive detection method using a fluorescently labeled primer can also be employed.

Visualizations

Signaling Pathway

The primary mechanism of action of SU5416 is the inhibition of the VEGFR-2 signaling cascade.

Caption: SU5416 inhibits VEGFR-2 autophosphorylation, blocking downstream signaling pathways.

Experimental Workflow: Apoptosis Assay

The following diagram illustrates the workflow for assessing SU5416-induced apoptosis.

Caption: Workflow for the detection of apoptosis using Annexin V and Propidium Iodide staining.

Logical Relationship: SU5416 Effects on Endothelial Cells

This diagram shows the logical relationship between SU5416's primary action and its downstream cellular effects.

Caption: The relationship between VEGFR-2 inhibition by SU5416 and its cellular consequences.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. SU5416 is a potent and selective inhibitor of the vascular endothelial growth factor receptor (Flk-1/KDR) that inhibits tyrosine kinase catalysis, tumor vascularization, and growth of multiple tumor types - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medkoo.com [medkoo.com]

- 4. The angiogenesis inhibitor SU5416 has long-lasting effects on vascular endothelial growth factor receptor phosphorylation and function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Semaxanib (SU5416) | VEGFR inhibitor | Flk-1/KDR inhibitor | CAS 204005-46-9 | Buy Semaxanib (SU5416) from Supplier InvivoChem [invivochem.com]

- 6. SU5416 induces premature senescence in endothelial progenitor cells from patients with age-related macular degeneration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Antiangiogenic effect by SU5416 is partly attributable to inhibition of Flt-1 receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

The Use of Deuterated Glucose in Metabolic Tracing: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The specific compound "NSC 5416-d14" did not yield specific public data in the conducted search. This guide provides a comprehensive overview of the use of deuterated glucose tracers in metabolic studies, a category to which "this compound" likely belongs.

Introduction

Stable isotope tracing with deuterated glucose ([D]-glucose) is a powerful and safe technique for quantitatively tracking the metabolic fate of glucose in various biological systems.[1] Unlike radioactive isotopes, stable isotopes like deuterium (²H or D) are non-radioactive, making them suitable for a broad range of applications, including human studies.[1] By replacing one or more hydrogen atoms in the glucose molecule with deuterium, researchers can follow the journey of these labeled atoms through central carbon metabolism, providing insights into glycolysis, the pentose phosphate pathway (PPP), and the tricarboxylic acid (TCA) cycle.[1] This approach is particularly crucial in fields like oncology, where altered glucose metabolism, known as the Warburg effect, is a key feature of cancer cells.[1]

Core Principles of Deuterated Glucose Tracing

The fundamental principle of tracer-based metabolic studies is the introduction of an isotopically enriched nutrient into a biological system and tracking the incorporation of the isotopic label into downstream metabolites.[2] This allows for the direct measurement of metabolic pathway activity and the contribution of different reactions to the production and consumption of specific molecules.[2] Deuterated glucose is a valuable tracer due to its ability to label multiple downstream pathways.[2]

The detection and quantification of deuterium-labeled metabolites are primarily achieved through analytical techniques such as:

-

Liquid Chromatography-Mass Spectrometry (LC-MS) [4]

Experimental Protocols

In Vitro Stable Isotope Tracing with Deuterated Glucose in Cultured Cells

This protocol outlines a general procedure for a stable isotope tracing experiment using deuterated glucose in cell culture.

1. Media Preparation:

-

Prepare a culture medium containing the desired concentration of deuterated glucose.

-

It is critical to use dialyzed fetal bovine serum (FBS) to minimize the presence of unlabeled glucose that would interfere with the experiment.[6][7]

2. Cell Seeding:

-

Seed cells at a density that will ensure they are in the exponential growth phase at the time of the experiment.

3. Isotope Labeling:

-

Remove the regular culture medium and wash the cells with phosphate-buffered saline (PBS).

-

Introduce the prepared medium containing deuterated glucose. The incubation time will vary depending on the specific metabolic pathway and cell type being studied, typically ranging from a few hours to several days.

4. Metabolite Extraction:

-

After the labeling period, rapidly quench the cells' metabolic activity. This is often done by aspirating the medium and adding a cold solvent, such as 80% methanol, to the cells.

-

Scrape the cells and collect the cell lysate.

-

Centrifuge the lysate to pellet the protein and other cellular debris.

-

Collect the supernatant containing the metabolites.

5. Sample Analysis:

-

The extracted metabolites can then be analyzed using mass spectrometry (GC-MS or LC-MS) or NMR to determine the isotopic enrichment in various downstream products.[2]

In Vivo Deuterated Glucose Tracing

-

Tracer Administration: Deuterated glucose can be administered to animal models through various methods, including intravenous infusion, intraperitoneal injection, or oral delivery via gavage, food, or water.[8]

-

Primed, Constant Infusion: For many in vivo studies, a primed, constant infusion of deuterated glucose is the preferred method to achieve and maintain an isotopic steady state, which simplifies the calculation of metabolic fluxes.[6]

-

Tissue Sample Collection and Processing: At the end of the experiment, tissue samples are collected and immediately flash-frozen in liquid nitrogen to halt metabolic activity. Metabolites are then extracted from the tissue for analysis.[2]

Data Presentation: Quantitative Considerations

The following table summarizes key quantitative aspects and potential challenges associated with deuterated glucose tracing experiments.

| Parameter | Typical Values/Considerations | Troubleshooting/Optimization | References |

| Kinetic Isotope Effect (KIE) | The heavier mass of deuterium can lead to a 4-6% slower enzymatic reaction rate compared to hydrogen. | Include parallel experiments with non-deuterated glucose to establish baseline metabolic rates and quantify the KIE. | [6] |

| Metabolic Loss of Deuterium | Deuterium at certain positions (e.g., C1 of glucose) can be lost through enzymatic reactions or exchange with water in the cellular environment. Over a full turn of the TCA cycle, all deuterium labels can potentially be lost. | Use glucose labeled at more stable positions, such as [6,6-²H₂]-glucose, for tracing into lactate and glutamate. Quantify deuterium loss by comparing labeling patterns from different deuterated glucose tracers. | [6] |

| Precursor Enrichment | The isotopic enrichment of the immediate intracellular precursor metabolite should be measured whenever possible for accurate flux calculations. | Measure the isotopic enrichment of key intracellular metabolites. | [6] |

| Natural Abundance Correction | The natural abundance of stable isotopes can interfere with the measurement of low levels of enrichment. | Use software tools to correct for the natural abundance of isotopes in mass spectrometry data. | [6] |

Signaling Pathways and Experimental Workflows

Central Carbon Metabolism

The diagram below illustrates the flow of deuterium from [6,6-²H₂]-glucose through central carbon metabolism.

Caption: Flow of deuterium from [6,6-²H₂]-glucose in central carbon metabolism.

Experimental Workflow for Deuterated Glucose Tracing in Cell Culture

The following diagram outlines the general experimental workflow for using deuterated glucose as a tracer in cell culture studies.

Caption: General experimental workflow for deuterated glucose tracing in cell culture.

References

- 1. benchchem.com [benchchem.com]

- 2. lirias.kuleuven.be [lirias.kuleuven.be]

- 3. pnas.org [pnas.org]

- 4. Metabolomics and isotope tracing - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Facebook [cancer.gov]

- 6. benchchem.com [benchchem.com]

- 7. Isotopic tracing of glucose metabolites in human monocytes to assess changes in inflammatory conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. bitesizebio.com [bitesizebio.com]

NSC 5416-d14 stability and solubility properties

A comprehensive search of publicly available scientific databases and chemical repositories has yielded no specific information for a compound designated as "NSC 5416-d14." This identifier does not correspond to a recognized chemical entity in the available literature, preventing the compilation of a technical guide on its stability and solubility properties.

The National Service Center (NSC) number is part of a system used by the U.S. National Cancer Institute (NCI) to catalogue compounds. However, the specific identifier "this compound" does not appear in public NCI databases or other chemical resources. It is possible that this is an internal designation not yet released to the public, a typographical error, or a misinterpretation of a different compound identifier.

Without the chemical structure or any associated research, it is impossible to provide data on its stability under various conditions (e.g., temperature, pH, light) or its solubility in different solvents. Consequently, the core requirements of this request, including data presentation in tables, detailed experimental protocols, and visualization of signaling pathways, cannot be fulfilled.

Researchers, scientists, and drug development professionals seeking information on this compound are advised to:

-

Verify the NSC identifier: Double-check the accuracy of "5416-d14" for any potential errors.

-

Consult the original source: If the identifier was obtained from a publication, patent, or internal database, referring back to the source document is crucial for clarification.

-

Contact the relevant institution: If the compound is believed to be part of the NCI's collection, direct inquiry with the NCI's Developmental Therapeutics Program (DTP) may provide more information if the compound is part of their repository.

Once the correct identity of the compound is established, a thorough literature search can be conducted to gather the necessary data for a comprehensive technical guide.

The Deuterium Kinetic Isotope Effect on the Pharmacokinetics of NSC 5416: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide explores the pharmacokinetics of the parent compound NSC 5416, identified as SU5416 (Semaxanib), and provides a prospective analysis of its deuterated analog, NSC 5416-d14. While direct comparative pharmacokinetic data for a deuterated version of SU5416 is not publicly available, this document synthesizes known data for the parent compound with established principles of the deuterium kinetic isotope effect (KIE) to offer a comprehensive overview for research and development purposes.

Introduction to NSC 5416 (SU5416) and the Role of Deuteration

NSC 5416, more commonly known as SU5416 or Semaxanib, is a small molecule inhibitor of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.[1][2][3][4] By inhibiting the tyrosine kinase activity of VEGFR-2, SU5416 blocks downstream signaling pathways involved in endothelial cell proliferation and migration, thereby impeding the formation of new blood vessels that are essential for tumor growth.[1][2][3][4][5]

Deuteration, the substitution of hydrogen atoms with their heavier isotope deuterium, is a strategy employed in drug development to favorably alter the pharmacokinetic properties of a compound.[6][7][8] The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can slow down metabolic processes, particularly those mediated by cytochrome P450 (CYP) enzymes.[6][9] This "deuterium kinetic isotope effect" can lead to a reduced rate of drug metabolism, potentially resulting in a longer plasma half-life, increased systemic exposure, and a more favorable dosing regimen.[6][7][8]

Pharmacokinetic Profile of NSC 5416 (SU5416)

Pharmacokinetic studies of SU5416 have been conducted in various species, including mice, rats, dogs, and humans. The compound is characterized by high clearance and a relatively short half-life.[10][11]

Table 1: Summary of Pharmacokinetic Parameters of SU5416 in Humans (Pediatric Cancer Patients)

| Parameter | Mean Value (± SD) | Unit |

| Total Body Clearance (CL) | 26.1 (± 12.5) | L/hr/m² |

| Apparent Volume of Distribution (Vd) | 41.9 (± 21.4) | L/m² |

| Terminal Phase Half-life (t½) | 1.11 (± 0.41) | hr |

Data from a Phase I study in pediatric patients with refractory central nervous system tumors.[1]

Prospective Pharmacokinetics of this compound: A Theoretical Comparison

In the absence of direct experimental data for this compound, we can extrapolate the likely effects of deuteration based on the known metabolism of SU5416 and the principles of the deuterium KIE. SU5416 is metabolized by the cytochrome P-450 enzyme system.[12] By strategically placing deuterium atoms at sites of metabolic oxidation on the SU5416 molecule, it is anticipated that the rate of metabolic clearance would be reduced.

Table 2: Hypothetical Comparison of Pharmacokinetic Parameters: NSC 5416 vs. This compound

| Parameter | NSC 5416 (SU5416) (Observed) | This compound (Projected) | Rationale for Projection |

| Cmax | Varies with dose | Potentially higher | Slower metabolism may lead to higher peak concentrations. |

| Tmax | Varies | Potentially longer | Slower absorption and/or elimination could delay the time to reach Cmax. |

| AUC | Varies with dose | Potentially higher | Reduced clearance would lead to greater overall drug exposure. |

| Half-life (t½) | Short (e.g., ~1.1 hr in pediatric patients)[1] | Potentially longer | The primary anticipated effect of deuteration is a reduction in the rate of metabolic clearance, leading to a longer elimination half-life. |

| Clearance (CL) | High[11] | Potentially lower | Deuteration at metabolically active sites is expected to decrease the rate of enzymatic breakdown and thus lower clearance. |

Experimental Protocols

The following are detailed methodologies for key experiments that would be required to definitively determine and compare the pharmacokinetics of NSC 5416 and this compound.

In Vivo Pharmacokinetic Study in Rodents

-

Objective: To determine and compare the pharmacokinetic profiles of NSC 5416 and this compound following intravenous administration in rats.

-

Methodology:

-

Animal Model: Male Sprague-Dawley rats (n=5 per compound).

-

Drug Formulation: Compounds dissolved in a suitable vehicle (e.g., DMSO/Cremophor EL/saline).

-

Administration: A single intravenous (IV) bolus dose administered via the tail vein.

-

Blood Sampling: Serial blood samples (e.g., 0.25 mL) collected from the jugular vein at predefined time points (e.g., 0, 5, 15, 30 min, and 1, 2, 4, 6, 8, 24 hours) into tubes containing an anticoagulant (e.g., EDTA).

-

Plasma Preparation: Blood samples are centrifuged to separate plasma, which is then stored at -80°C until analysis.

-

Bioanalysis: Plasma concentrations of the parent drug and any major metabolites are quantified using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.

-

Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental methods to determine key pharmacokinetic parameters (Cmax, Tmax, AUC, t½, CL, Vd).

-

In Vitro Metabolic Stability Assay

-

Objective: To assess the metabolic stability of NSC 5416 and this compound in liver microsomes.

-

Methodology:

-

Test System: Human, rat, or mouse liver microsomes.

-

Incubation: The test compounds are incubated with liver microsomes in the presence of NADPH (a cofactor for CYP enzymes) at 37°C.

-

Time Points: Aliquots are removed at various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Reaction Quenching: The metabolic reaction is stopped by the addition of a cold organic solvent (e.g., acetonitrile).

-

Analysis: The concentration of the remaining parent compound is determined by LC-MS/MS.

-

Data Analysis: The rate of disappearance of the parent compound is used to calculate the in vitro half-life and intrinsic clearance.

-

Signaling Pathway and Experimental Workflows

SU5416 Mechanism of Action

SU5416 inhibits angiogenesis by blocking the ATP-binding site of the VEGFR-2 tyrosine kinase domain. This prevents receptor autophosphorylation and the subsequent activation of downstream signaling pathways, such as the PI3K/Akt pathway, which are crucial for endothelial cell survival and proliferation.[1]

Caption: Mechanism of action of NSC 5416 (SU5416) in inhibiting VEGFR-2 signaling.

In Vivo Pharmacokinetic Study Workflow

The following diagram illustrates the logical flow of an in vivo pharmacokinetic study.

Caption: Workflow for a comparative in vivo pharmacokinetic study.

In Vitro Metabolic Stability Workflow

This diagram outlines the steps involved in an in vitro metabolic stability assay.

Caption: Workflow for an in vitro metabolic stability assay.

Conclusion

While direct comparative data for this compound is not available, the established principles of the deuterium kinetic isotope effect strongly suggest that a deuterated version of SU5416 would exhibit a modified pharmacokinetic profile. Specifically, deuteration at sites of metabolism is expected to decrease the rate of clearance and prolong the half-life of the compound. This could potentially lead to improved therapeutic efficacy and a more convenient dosing schedule. The experimental protocols outlined in this guide provide a framework for the necessary studies to confirm these hypotheses and fully characterize the pharmacokinetic properties of this compound. Such studies are a critical step in the pre-clinical development of this potential new therapeutic agent.

References

- 1. Phase I Study of SU5416, a Small Molecule Inhibitor of the Vascular Endothelial Growth Factor Receptor (VEGFR) in Refractory Pediatric Central Nervous System Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Semaxanib (SU5416) | VEGFR inhibitor | Flk-1/KDR inhibitor | CAS 204005-46-9 | Buy Semaxanib (SU5416) from Supplier InvivoChem [invivochem.com]

- 3. medkoo.com [medkoo.com]

- 4. selleckchem.com [selleckchem.com]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Recent Updates on the Development of Deuterium-Containing Drugs for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. The Use of a Penta-Deuterophenyl Substituent to Improve the Metabolic Stability of a Tyrosine Kinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Pharmacokinetics and interspecies scaling of a novel VEGF receptor inhibitor, SU5416 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A phase I study with oral SU5416 in patients with advanced solid tumors: a drug inducing its clearance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Distribution, metabolism, and excretion of the anti-angiogenic compound SU5416 - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Toxicological Profile of NSC 5416-d14: A Guide for Researchers

An Examination of a Deuterated Chemical Intermediate Mistaken for a Drug Candidate

This technical guide addresses the existing knowledge surrounding the toxicity of NSC 5416-d14. It is intended for researchers, scientists, and professionals in drug development who may have encountered this designation. A comprehensive review of available data reveals that this compound is the deuterated form of NSC 5416, which is identified as the chemical compound 1,9-Nonanediol. This distinction is critical, as 1,9-Nonanediol is not an early-stage drug candidate but rather a chemical intermediate with limited publicly available toxicological data. This guide summarizes the known information and clarifies the context of this compound's use.

Introduction to NSC 5416 and this compound

NSC 5416 is a designation for the chemical compound 1,9-Nonanediol, a straight-chain aliphatic diol.[1] Consequently, this compound is the deuterium-labeled version of 1,9-Nonanediol. Deuterated compounds are often used in research, particularly in pharmacokinetic studies, but the biological and toxicological properties of the parent compound are the primary determinants of its effects. 1,9-Nonanediol is primarily utilized as a monomer in the synthesis of polymers like polyesters and polyurethanes, and as an intermediate in the manufacturing of other chemicals.[2][3] Its applications extend to the pharmaceutical industry, where it serves as a building block in organic synthesis or as a solvent, rather than as an active pharmaceutical ingredient (API).[3][4][5]

The relationship and primary applications of these compounds can be visualized as follows:

Summary of Available Toxicity Data

The toxicological data for 1,9-Nonanediol (NSC 5416) is sparse and primarily derived from safety data sheets (SDS). There is a notable absence of in-depth, peer-reviewed toxicological studies typical for a compound in drug development. The existing information suggests a low acute toxicity profile.

Table 1: Quantitative Toxicity Data for 1,9-Nonanediol (NSC 5416)

| Parameter | Value | Species | Route | Source |

| LD50 | >3,200 mg/kg | Rat | Oral | [6] |

| LD50 | >2,000 mg/kg | Rat | Oral | [7] |

This table summarizes the available quantitative data on the acute toxicity of 1,9-Nonanediol. The high LD50 values suggest low acute toxicity upon ingestion.

Hazard Identification and Safety Profile

Information regarding the safety and hazards of 1,9-Nonanediol is consistently reported across various safety data sheets. The compound is generally not classified as hazardous, though it may pose mild risks.

Table 2: Summary of Hazard Information for 1,9-Nonanediol (NSC 5416)

| Hazard Category | Observation | Recommendations |

| Acute Toxicity | Not classified as acutely toxic. May be harmful if swallowed. | Rinse mouth with water if ingested. Do not induce vomiting. |

| Skin Corrosion/Irritation | Not classified as a skin irritant. May cause mild irritation on prolonged contact. | Wash off with soap and plenty of water. |

| Eye Damage/Irritation | Not classified as an eye irritant. May cause mild irritation. | Flush eyes with water as a precaution. |

| Respiratory/Skin Sensitization | No data available. | Avoid breathing dust. |

| Carcinogenicity | No components are identified as probable, possible, or confirmed human carcinogens by IARC. | Standard laboratory hygiene practices are recommended. |

| Environmental Hazard | Harmful to aquatic life with long-lasting effects. | Avoid release to the environment. |

This table provides a qualitative summary of the hazards associated with 1,9-Nonanediol based on available safety data sheets.[6][7][8][9]

A logical diagram summarizing these key toxicity findings is presented below:

Experimental Protocols

A defining feature of the available information on NSC 5416 (1,9-Nonanediol) is the absence of detailed experimental protocols for toxicological assessment. The LD50 values are cited in safety data sheets without reference to specific standardized guidelines (e.g., OECD, EPA). For a compound intended for industrial use, such detailed public documentation is not always available. There are no published studies detailing the methodologies for assessing its potential effects on specific biological pathways or organ systems.

Signaling Pathways and Mechanism of Action

There is no evidence to suggest that 1,9-Nonanediol (NSC 5416) has a specific mechanism of action or interacts with particular signaling pathways in a manner relevant to drug development. One study notes that 1,9-Nonanediol can suppress glycine currents in neurons, but this appears to be an isolated observation in the context of general chemical effects on neuronal function rather than a targeted pharmacological activity.[1] Its biological effects are likely limited to non-specific interactions at high concentrations, consistent with its use as a solvent and chemical building block.

Conclusion

The inquiry into the early-stage toxicity of this compound reveals a case of mistaken identity. The compound is the deuterated form of 1,9-Nonanediol, a chemical intermediate with a low acute toxicity profile and no indication of being a drug candidate. The information available is limited to basic safety data and lacks the comprehensive toxicological studies, detailed experimental protocols, and mechanistic data that would be associated with a compound in preclinical development. Researchers and drug development professionals should be aware that NSC 5416 is not a designation for a novel therapeutic agent, and therefore, extensive toxicological research in that context is not available.

References

- 1. 1,9-Nonanediol | C9H20O2 | CID 19835 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. kipchemicals.com [kipchemicals.com]

- 3. 1,9-Nonanediol - Wikipedia [en.wikipedia.org]

- 4. nbinno.com [nbinno.com]

- 5. nbinno.com [nbinno.com]

- 6. carlroth.com [carlroth.com]

- 7. 1,9-Nonanediol [intersurfchem.net]

- 8. chemicalbook.com [chemicalbook.com]

- 9. lobachemie.com [lobachemie.com]

Deuterated Compounds in Neurological Research: An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Core Objective: This guide provides a comprehensive overview of the application of deuterated compounds in neurological research. It delves into the core principles of deuterium substitution, presents key quantitative data from clinical and preclinical studies, outlines detailed experimental protocols, and visualizes relevant biological pathways and experimental workflows.

Introduction: The Deuterium Switch in Neurotherapeutics

Deuteration, the selective replacement of hydrogen atoms with their stable isotope deuterium, has emerged as a powerful strategy in drug discovery, particularly in the field of neurology. This "deuterium switch" leverages the kinetic isotope effect (KIE), a phenomenon where the greater mass of deuterium results in a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond.[1] Consequently, enzymatic cleavage of a C-D bond, a common step in drug metabolism, occurs at a slower rate.[2] This subtle modification can significantly alter a drug's pharmacokinetic profile, leading to improved metabolic stability, a longer half-life, reduced formation of toxic metabolites, and potentially a more favorable side-effect profile, without fundamentally changing the drug's pharmacodynamic properties.[1][3]

In neurology, this approach has led to the development of FDA-approved drugs and a pipeline of promising candidates for debilitating conditions such as Huntington's disease, Parkinson's disease, and Alzheimer's disease. This guide will explore the foundational science, present key data, and provide practical methodologies for researchers in this exciting field.

Data Presentation: Pharmacokinetic Advantages of Deuteration

The primary advantage of deuteration lies in the significant alteration of a drug's pharmacokinetic profile. The following tables summarize the quantitative data from studies comparing deuterated compounds to their non-deuterated counterparts in neurological research.

Deutetrabenazine vs. Tetrabenazine for Huntington's Disease

Deutetrabenazine (Austedo®) is the first FDA-approved deuterated drug and is used for the treatment of chorea associated with Huntington's disease and tardive dyskinesia.[4][5] It is a deuterated version of tetrabenazine, a vesicular monoamine transporter 2 (VMAT2) inhibitor.[6] Deuteration of tetrabenazine at key metabolic sites slows its metabolism, leading to a more favorable pharmacokinetic profile.[7]

| Pharmacokinetic Parameter | Deutetrabenazine (15 mg) | Tetrabenazine (25 mg) | Fold Change/Difference |

| Total Active Metabolites (α+β-HTBZ) | |||

| Cmax (ng/mL) | Lower than tetrabenazine | Higher than deutetrabenazine | ~50% lower Cmax for deutetrabenazine at a lower dose[7] |

| AUCinf (ng·h/mL) | Slightly higher | Slightly lower | ~2-fold increase in overall exposure for deutetrabenazine[8] |

| t1/2 (hours) | ~9-11 hours | ~5 hours | ~2-fold increase in half-life[8] |

| Dosing Frequency | Twice daily | Three times daily | Reduced dosing frequency[9] |

Table 1: Comparative Pharmacokinetics of Deutetrabenazine and Tetrabenazine. Data compiled from multiple sources.[7][8][9]

Deuterated L-DOPA (SD-1077) vs. L-DOPA for Parkinson's Disease

Deuterated L-DOPA (levodopa) is being investigated as a treatment for Parkinson's disease. The deuteration is intended to slow the metabolism of dopamine, the active metabolite of L-DOPA, potentially leading to more stable plasma concentrations and reduced motor fluctuations.[10][11]

| Pharmacokinetic Parameter | Deuterated L-DOPA (SD-1077) with Carbidopa (150 mg/37.5 mg) | L-DOPA with Carbidopa (150 mg/37.5 mg) | Geometric Mean Ratio (GMR) [90% CI] |

| L-DOPA | |||

| Cmax (ng/mL) | 1630 | 1850 | 88.4 [75.9-103.1][5] |

| AUC0-t (ng·h/mL) | 3090 | 3460 | 89.5 [84.1-95.3][5] |

| AUC0-inf (ng·h/mL) | 3110 | 3470 | 89.6 [84.2-95.4][5] |

| Dopamine (Metabolite) | |||

| Cmax (pg/mL) | 180 | 100 | 1.8 [1.45-2.24][5] |

| AUC0-t (pg·h/mL) | 206 | 100 | 2.06 [1.68-2.52][5] |

Table 2: Comparative Pharmacokinetics of Deuterated L-DOPA (SD-1077) and L-DOPA in Healthy Volunteers. Data from a single-dose crossover study.[5]

Deuterated Dextromethorphan/Quinidine (AVP-786) for Agitation in Alzheimer's Disease

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of deuterated compounds in neurological research.

Preclinical Evaluation of Deuterated L-DOPA in a Rat Model of Parkinson's Disease

Objective: To assess the efficacy of deuterated L-DOPA in a 6-hydroxydopamine (6-OHDA) rat model of Parkinson's disease.

Protocol:

-

Induction of Parkinson's Disease Model:

-

Animal Model: Male Sprague-Dawley rats (250-300g).

-

Anesthesia: Anesthetize rats with isoflurane.

-

Stereotaxic Surgery: Secure the rat in a stereotaxic frame. Inject 6-hydroxydopamine (8 µg in 4 µL of saline with 0.02% ascorbic acid) into the medial forebrain bundle of one hemisphere.[14][15]

-

Post-operative Care: Provide appropriate post-operative care, including soft food and hydration.

-

Verification of Lesion: Two weeks post-surgery, assess the lesion by apomorphine-induced rotation test. Rats showing a stable contralateral rotation of >7 turns/min are included in the study.[14]

-

-

Drug Administration:

-

Groups:

-

Vehicle control (e.g., saline)

-

L-DOPA (e.g., 6 mg/kg) + Benserazide (a peripheral DOPA decarboxylase inhibitor, e.g., 15 mg/kg)

-

Deuterated L-DOPA (e.g., 6 mg/kg) + Benserazide (15 mg/kg)

-

-

Administration: Administer drugs intraperitoneally (i.p.) once daily for a specified period (e.g., 21 days).

-

-

Behavioral Assessment:

-

Rotational Behavior: On specified days, place the rats in automated rotometer bowls and record the number of full contralateral turns for 90 minutes after drug administration.[16]

-

Cylinder Test: To assess forelimb akinesia, place the rat in a transparent cylinder and record the number of wall touches with the ipsilateral and contralateral forelimbs over a 5-minute period.[16]

-

-

Neurochemical Analysis (Post-mortem):

-

Tissue Collection: At the end of the study, euthanize the rats and dissect the striatum from both hemispheres.

-

HPLC-ECD Analysis: Homogenize the striatal tissue and analyze the levels of dopamine and its metabolites (DOPAC and HVA) using high-performance liquid chromatography with electrochemical detection (HPLC-ECD).

-

In Vitro Metabolic Stability Assay

Objective: To determine the metabolic stability of a deuterated compound compared to its non-deuterated analog using liver microsomes.

Protocol:

-

Materials:

-

Pooled human liver microsomes (HLM)

-

NADPH regenerating system

-

Phosphate buffer (0.1 M, pH 7.4)

-

Test compounds (deuterated and non-deuterated)

-

Internal standard (a stable isotope-labeled version of the analyte)

-

Acetonitrile (for quenching the reaction)

-

LC-MS/MS system

-

-

Procedure:

-

Incubation Mixture Preparation: In a 96-well plate, prepare the incubation mixture containing phosphate buffer, liver microsomes (final concentration ~0.5 mg/mL), and the test compound (final concentration ~1 µM).

-

Pre-incubation: Pre-incubate the plate at 37°C for 5 minutes.

-

Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Time-point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

-

Reaction Quenching: Immediately quench the reaction by adding the aliquot to a well containing ice-cold acetonitrile with the internal standard.[6][17]

-

Sample Processing: Centrifuge the plate to pellet the precipitated proteins. Transfer the supernatant for analysis.

-

-

LC-MS/MS Analysis:

-

Analyze the samples using a validated LC-MS/MS method to quantify the amount of the parent compound remaining at each time point.

-

-

Data Analysis:

-

Plot the natural log of the percentage of the parent compound remaining versus time.

-

The slope of the line represents the elimination rate constant (k).

-

Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.

-

Compare the half-lives of the deuterated and non-deuterated compounds.[17]

-

Mandatory Visualizations

This section provides diagrams created using the DOT language to illustrate key signaling pathways and experimental workflows.

Signaling Pathways

Caption: VMAT2 Inhibition by Tetrabenazine/Deutetrabenazine.

Caption: L-DOPA to Dopamine Pathway and the Effect of Deuteration.

Caption: NMDA Receptor Antagonism by Dextromethorphan.

Experimental Workflows

Caption: Preclinical Evaluation Workflow for Deuterated L-DOPA.

Caption: Clinical Trial Workflow for AVP-786 in Alzheimer's Agitation.

Conclusion

The strategic application of deuterium in drug design represents a significant advancement in medicinal chemistry, particularly for the treatment of neurological disorders. By leveraging the kinetic isotope effect, researchers can predictably and favorably modify the metabolic profiles of drug candidates, leading to improved pharmacokinetic properties and enhanced safety and tolerability. The quantitative data from approved and clinical-stage deuterated drugs provide compelling evidence of the benefits of this approach. The experimental protocols and visualized pathways presented in this guide offer a foundational resource for scientists and drug development professionals working to advance the next generation of neurotherapeutics. As our understanding of the nuances of deuteration continues to grow, so too will its potential to address the unmet needs of patients with devastating neurological conditions.

References

- 1. N-Substituted-3-alkoxy-derivatives of dextromethorphan are functional NMDA receptor antagonists in vivo: Evidence from an NMDA-induced seizure model in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. NMDA Receptor Antagonists and Alzheimer's [webmd.com]

- 4. Structural mechanisms for VMAT2 inhibition by tetrabenazine | eLife [elifesciences.org]

- 5. What are VMAT2 inhibitors and how do they work? [synapse.patsnap.com]

- 6. benchchem.com [benchchem.com]

- 7. The 6-hydroxydopamine Rat Model of Parkinson's Disease [jove.com]

- 8. Dopamine - Wikipedia [en.wikipedia.org]

- 9. AVP-786 for the treatment of agitation in dementia of the Alzheimer's type - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The 6-hydroxydopamine Rat Model of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. alzforum.org [alzforum.org]

- 12. Video: The 6-hydroxydopamine Rat Model of Parkinson's Disease [jove.com]

- 13. Deuterated dextromethorphan/quinidine for agitation in Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Modeling Parkinson’s Disease in Rats | Thermo Fisher Scientific - HK [thermofisher.com]

- 15. The 6-hydroxydopamine Rat Model of Parkinson's Disease. | Semantic Scholar [semanticscholar.org]

- 16. Deuterium substitutions in the L-DOPA molecule improve its anti-akinetic potency without increasing dyskinesias - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]

Methodological & Application

Application Notes and Protocols for NSC 5416-d14 in Mass Spectrometry

Topic: NSC 5416-d14 Experimental Protocol for Mass Spectrometry Content Type: Detailed Application Notes and Protocols Audience: Researchers, scientists, and drug development professionals.

Introduction

This document provides a detailed experimental protocol for the quantitative analysis of NSC 5416 in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocol incorporates this compound as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision. This method is suitable for pharmacokinetic, pharmacodynamic, and other drug development studies where reliable quantification of NSC 5416 is required. The methodologies described are based on established principles of bioanalytical method validation as outlined in regulatory guidelines.[1][2][3][4][5]

Experimental Protocols

Materials and Reagents

-

Analytes: NSC 5416 (analyte), this compound (internal standard)

-

Biological Matrix: Human Plasma (K2EDTA)

-

Reagents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic Acid (LC-MS grade), Water (Milli-Q or equivalent)

-

Consumables: 1.5 mL polypropylene microcentrifuge tubes, 96-well plates, analytical column (e.g., C18, 2.1 x 50 mm, 1.8 µm), guard column.

Sample Preparation: Protein Precipitation

-

Thaw plasma samples and standards to room temperature.

-

Vortex samples for 10 seconds to ensure homogeneity.

-

Pipette 50 µL of each plasma sample, calibration standard, or quality control sample into a 1.5 mL microcentrifuge tube.

-

Add 150 µL of the internal standard working solution (this compound in acetonitrile) to each tube.

-

Vortex the tubes for 30 seconds to precipitate proteins.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer 100 µL of the supernatant to a 96-well plate for LC-MS/MS analysis.

-

Seal the plate and place it in the autosampler.

Liquid Chromatography (LC) Method

-

LC System: A high-performance liquid chromatography system capable of binary gradient elution.

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient:

-

0.0-0.5 min: 5% B

-

0.5-2.5 min: 5% to 95% B

-

2.5-3.0 min: 95% B

-

3.0-3.1 min: 95% to 5% B

-

3.1-4.0 min: 5% B

-

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

Column Temperature: 40°C.

Mass Spectrometry (MS) Method

-

Mass Spectrometer: A triple quadrupole mass spectrometer.[6]

-

Ionization Mode: Electrospray Ionization (ESI), Positive.

-

Detection Mode: Multiple Reaction Monitoring (MRM).[6]

-

Hypothetical MRM Transitions:

-

NSC 5416: Q1: 450.3 m/z -> Q3: 250.1 m/z

-

This compound: Q1: 464.3 m/z -> Q3: 264.1 m/z

-

-

Ion Source Parameters:

-

Capillary Voltage: 3.5 kV

-

Source Temperature: 150°C

-

Desolvation Temperature: 400°C

-

Gas Flow Rates: Optimized for the specific instrument.

-

Data Presentation

Table 1: Calibration Curve Performance

| Parameter | Value |

| Calibration Range | 1 - 1000 ng/mL |

| Regression Model | Linear, 1/x² weighting |

| Mean Correlation Coefficient (r²) | > 0.995 |

| Accuracy (% of nominal) | 85% - 115% (80% - 120% at LLOQ) |

| Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) |

Table 2: Intra- and Inter-Assay Precision and Accuracy

| QC Level | Concentration (ng/mL) | Intra-Assay Precision (%CV) | Intra-Assay Accuracy (% Bias) | Inter-Assay Precision (%CV) | Inter-Assay Accuracy (% Bias) |

| LLOQ | 1 | 8.5 | -3.2 | 9.8 | -4.5 |

| Low QC | 3 | 6.2 | 1.5 | 7.5 | 2.1 |

| Mid QC | 100 | 4.1 | -0.8 | 5.3 | -1.2 |

| High QC | 800 | 3.5 | 2.4 | 4.1 | 1.8 |

Table 3: Stability Assessment

| Stability Test | Conditions | Result (Accuracy % Bias) |

| Bench-Top Stability | 4 hours at room temperature | Within ±10% |

| Freeze-Thaw Stability | 3 cycles (-20°C to room temperature) | Within ±12% |

| Long-Term Stability | 30 days at -80°C | Within ±8% |

| Autosampler Stability | 24 hours at 4°C in processed samples | Within ±5% |

Visualizations

Caption: Quantitative bioanalysis workflow for NSC 5416.

Caption: Hypothetical signaling pathway for NSC 5416.

References

- 1. Bioanalytical Method Validation Guidance for Industry | FDA [fda.gov]

- 2. labs.iqvia.com [labs.iqvia.com]

- 3. USFDA guidelines for bioanalytical method validation | PPTX [slideshare.net]

- 4. Federal Register :: Bioanalytical Method Validation; Guidance for Industry; Availability [federalregister.gov]

- 5. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]

- 6. Small Molecules Quantitation | Proteomics [medicine.yale.edu]

Application Notes and Protocols for the Use of a Deuterated Internal Standard in Quantitative Bioanalysis

Topic: How to Use a Deuterated Compound as an Internal Standard

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The compound "NSC 5416-d14" as originally requested does not correspond to a known chemical substance but rather to a model of a railcar. Therefore, this document provides a detailed, generalized protocol for the use of a hypothetical deuterated internal standard, hereafter referred to as Analyte-d14 , for the quantitative analysis of a non-deuterated target compound, Analyte , in a biological matrix. This guide is intended to serve as a template that can be adapted for specific applications.

Introduction to Deuterated Internal Standards

Deuterated internal standards are isotopically labeled versions of an analyte where one or more hydrogen atoms have been replaced by deuterium, a stable isotope of hydrogen.[1] In quantitative mass spectrometry-based bioanalysis, these standards are considered the "gold standard" for several reasons:

-

Similar Physicochemical Properties: Deuterated standards have nearly identical chemical and physical properties to the analyte of interest. This ensures they behave similarly during sample extraction, chromatography, and ionization.[1]

-

Co-elution with Analyte: They typically co-elute with the analyte during chromatographic separation, which allows for highly effective correction of matrix effects and variations in instrument response.[1][2]

-

Correction for Variability: The use of a deuterated internal standard can effectively compensate for variations in sample preparation (e.g., extraction efficiency), injection volume, and ionization efficiency in the mass spectrometer.[2]

-

Improved Accuracy and Precision: By normalizing the analyte's signal to the internal standard's signal, the accuracy and precision of the quantitative measurement are significantly improved.[1]

Experimental Protocols

Preparation of Stock and Working Solutions

This protocol outlines the preparation of stock and working solutions for both the analyte and the deuterated internal standard (Analyte-d14).

Materials:

-

Analyte reference standard

-

Analyte-d14 internal standard

-

HPLC-grade methanol

-

Calibrated analytical balance

-

Volumetric flasks (Class A)

-

Calibrated pipettes

Procedure:

-

Primary Stock Solutions (1 mg/mL):

-

Accurately weigh approximately 10 mg of the Analyte reference standard and the Analyte-d14 internal standard into separate 10 mL volumetric flasks.

-

Dissolve the contents of each flask in methanol and bring to volume. Mix thoroughly. These are your primary stock solutions.

-

-

Intermediate Stock Solutions:

-

Prepare intermediate stock solutions by diluting the primary stocks with methanol to concentrations of 100 µg/mL and 10 µg/mL for the Analyte.

-

Prepare an intermediate stock solution of Analyte-d14 at 10 µg/mL.

-

-

Calibration Curve Working Solutions:

-

Prepare a series of calibration standards by spiking appropriate volumes of the Analyte intermediate stock solutions into a clean solvent (e.g., 50:50 methanol:water) to achieve the desired concentration range.

-

-

Internal Standard Working Solution (IS-WS):

-

Prepare the IS-WS by diluting the Analyte-d14 intermediate stock solution to a final concentration that will yield a robust signal in the mass spectrometer (e.g., 50 ng/mL). The optimal concentration should be determined during method development.

-

Sample Preparation: Protein Precipitation

This protocol describes a common method for extracting the analyte from a biological matrix such as plasma.

Materials:

-

Blank biological matrix (e.g., human plasma)

-

Calibration curve working solutions

-

Internal Standard Working Solution (IS-WS)

-

Acetonitrile (ACN) containing the IS-WS

-

Microcentrifuge tubes

-

Vortex mixer

-

Centrifuge

Procedure:

-

Sample Spiking:

-

To prepare calibration standards and quality control (QC) samples, add a small volume (e.g., 5 µL) of the appropriate Analyte working solution to a set volume of the blank biological matrix (e.g., 95 µL) in microcentrifuge tubes.

-

For study samples, use the same volume of the collected biological fluid.

-

-

Protein Precipitation:

-

Add a fixed volume of cold acetonitrile containing the internal standard (e.g., 300 µL of ACN with 50 ng/mL Analyte-d14) to each tube. The ratio of ACN to sample is typically 3:1.

-

Vortex each tube vigorously for 30 seconds to precipitate proteins.

-

-

Centrifugation:

-

Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.

-

-

Supernatant Transfer:

-

Carefully transfer the supernatant to a clean 96-well plate or autosampler vials for LC-MS/MS analysis.

-

LC-MS/MS Analysis

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

-

Triple quadrupole mass spectrometer.

-

Appropriate HPLC column (e.g., C18).

Typical LC-MS/MS Parameters:

| Parameter | Example Value |

| HPLC Column | C18, 2.1 x 50 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% B to 95% B over 3 minutes |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transition (Analyte) | e.g., 450.3 -> 320.2 |

| MRM Transition (Analyte-d14) | e.g., 464.4 -> 334.3 |

Data Presentation and Analysis

Quantitative data should be clearly summarized. Below is an example of a calibration curve summary.

Table 1: Example Calibration Curve Performance

| Standard Concentration (ng/mL) | Analyte Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) | Calculated Concentration (ng/mL) | Accuracy (%) |

| 1.0 | 5,230 | 1,050,000 | 0.0050 | 1.05 | 105.0 |

| 5.0 | 26,100 | 1,045,000 | 0.0250 | 4.98 | 99.6 |

| 20.0 | 105,200 | 1,055,000 | 0.0997 | 20.1 | 100.5 |

| 50.0 | 258,000 | 1,030,000 | 0.2505 | 50.3 | 100.6 |

| 100.0 | 510,500 | 1,020,000 | 0.5005 | 99.8 | 99.8 |

| 500.0 | 2,550,000 | 1,015,000 | 2.5123 | 501.5 | 100.3 |

| 1000.0 | 5,080,000 | 1,010,000 | 5.0297 | 995.0 | 99.5 |

Data Analysis:

-

Peak Integration: Integrate the chromatographic peaks for both the analyte and the internal standard (Analyte-d14).

-

Ratio Calculation: Calculate the peak area ratio of the analyte to the internal standard for each sample.

-

Calibration Curve: Generate a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards. A linear regression with a 1/x² weighting is commonly used.

-

Quantification: Determine the concentration of the analyte in unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizations

Experimental Workflow

Caption: Workflow for quantitative bioanalysis using an internal standard.

Logic of Internal Standard Correction

Caption: How an internal standard corrects for experimental variability.

References

Application Notes and Protocols for SU5416 (NSC 696819) in In-Vivo Animal Studies

Disclaimer: No publicly available information was found for "NSC 5416-d14". The following data and protocols are for the structurally related compound SU5416 (NSC 696819) , a potent inhibitor of Vascular Endothelial Growth Factor Receptor (VEGFR). Researchers should exercise caution and validate these protocols for their specific experimental needs.

Introduction

SU5416 is a synthetic compound that acts as a potent and selective inhibitor of the Flk-1/KDR receptor tyrosine kinase, the primary signaling receptor for Vascular Endothelial Growth Factor (VEGF). By blocking the VEGF signaling pathway, SU5416 effectively inhibits angiogenesis, the formation of new blood vessels. This anti-angiogenic property makes it a valuable tool for in-vivo research in oncology and in the development of animal models for diseases with a strong angiogenic component, such as pulmonary arterial hypertension.

Data Presentation: SU5416 In-Vivo Dosages

The following tables summarize the dosages of SU5416 used in various in-vivo animal studies.

Table 1: SU5416 Dosage in Rodent Tumor Xenograft Models

| Animal Model | Tumor Type | Route of Administration | Dosage | Dosing Schedule | Vehicle | Reference |

| Mice | Various Human Tumor Xenografts | Not Specified | 25 mg/kg/day | Daily for 7 days, then regained by 2-3 weeks | Not Specified | [1] |

| Mice | Small Cell Lung Cancer (H526 & H209) | Not Specified | Not Specified | Twice weekly for 3 weeks | Not Specified | [2] |

| Mice | Corneal Neovascularization | Intraperitoneal (IP) | 25 mg/kg | Daily for 7 days | Dimethyl sulfoxide (DMSO) | [3] |

Table 2: SU5416 Dosage for Pulmonary Arterial Hypertension (PAH) Induction Models

| Animal Model | Condition | Route of Administration | Dosage | Dosing Schedule | Vehicle | Reference |

| Rats (Sprague-Dawley) | PAH Induction (with hypoxia) | Subcutaneous (SC) | 20 mg/kg | Single injection | Not Specified | [4][5] |

| Rats | PAH Induction (with hypoxia) | Subcutaneous (SC) | 25 mg/kg | Single injection | Not Specified | [6] |

| Mice (C57BL/6J) | PAH Induction (with hypoxia) | Subcutaneous (SC) | 20 mg/kg | Once weekly | 0.5% carboxymethylcellulose sodium, 0.9% sodium chloride, 0.4% polysorbate 80, and 0.9% benzyl alcohol in deionized water | [7] |

Experimental Protocols

Protocol 1: Induction of Pulmonary Arterial Hypertension in Rats

This protocol describes the induction of pulmonary arterial hypertension (PAH) in rats using a combination of SU5416 and hypoxia.

Materials:

-

SU5416 (Tocris Bioscience or other reputable supplier)

-

Vehicle for injection (e.g., as described in[7])

-

Male Sprague-Dawley rats

-

Hypoxia chamber (10% O₂)

-

Standard animal housing and monitoring equipment

Procedure:

-

Animal Acclimation: Acclimate male Sprague-Dawley rats to the animal facility for at least one week prior to the experiment.

-

SU5416 Preparation: Prepare a suspension of SU5416 in the chosen vehicle at a concentration suitable for subcutaneous injection (e.g., 20 mg/kg).

-

SU5416 Administration: Administer a single subcutaneous injection of SU5416 at a dose of 20 mg/kg.[4][5]

-